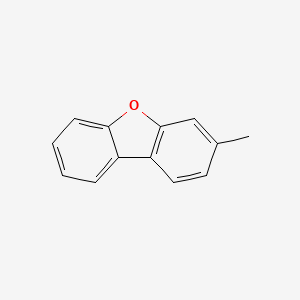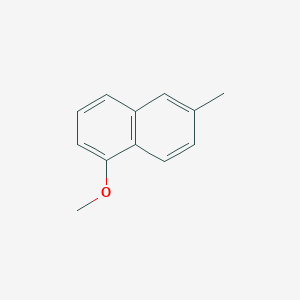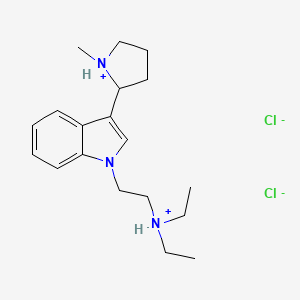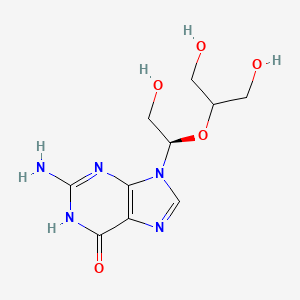
2',3'-Secoguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2’,3’-secoguanosine involves a high-yielding, one-pot method. The process starts with guanosine or 5’-deoxyguanosine, which is treated with sodium periodate followed by sodium borohydride . This sequential oxidation and reduction result in the formation of 2’,3’-secoguanosine. The final product is purified from contaminating salts by passing the reaction mixture over a column of activated charcoal .
Industrial Production Methods: While specific industrial production methods for 2’,3’-secoguanosine are not well-documented, the described synthetic route can be scaled up for industrial applications. The use of common reagents like sodium periodate and sodium borohydride makes the process feasible for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2’,3’-Secoguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced using agents like sodium borohydride.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for oxidation.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can lead to more oxidized derivatives, while reduction can yield more reduced forms of the compound.
Aplicaciones Científicas De Investigación
2’,3’-Secoguanosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2’,3’-secoguanosine involves its interaction with various molecular targets. It can bind to enzymes and nucleic acids, affecting their function. The compound’s unique structure allows it to participate in specific biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Guanosine: The parent compound from which 2’,3’-secoguanosine is derived.
2’-Deoxyguanosine: Another nucleoside analogue with similar structural features.
Acyclic nucleoside analogues: Compounds like 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine, which have similar antiviral properties.
Uniqueness: 2’,3’-Secoguanosine is unique due to its specific structural modifications, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61773-91-9 |
|---|---|
Fórmula molecular |
C10H15N5O5 |
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
2-amino-9-[(1R)-1-(1,3-dihydroxypropan-2-yloxy)-2-hydroxyethyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H15N5O5/c11-10-13-8-7(9(19)14-10)12-4-15(8)6(3-18)20-5(1-16)2-17/h4-6,16-18H,1-3H2,(H3,11,13,14,19)/t6-/m1/s1 |
Clave InChI |
BTDVRVFEWWTQLU-ZCFIWIBFSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@@H](CO)OC(CO)CO)N=C(NC2=O)N |
SMILES canónico |
C1=NC2=C(N1C(CO)OC(CO)CO)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


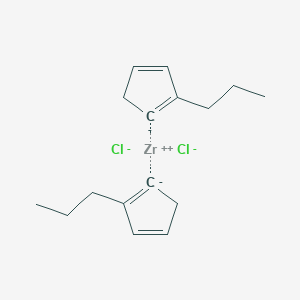


![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanamine](/img/structure/B13760273.png)


![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
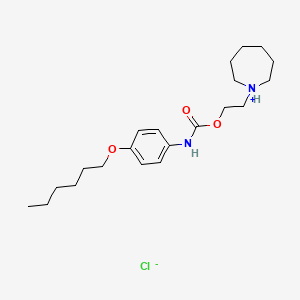
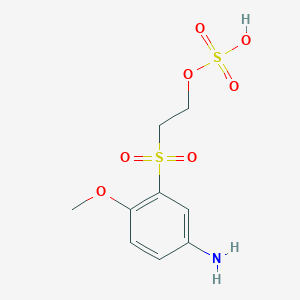

![5-[(4-chlorophenyl)sulfanylmethyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B13760305.png)
